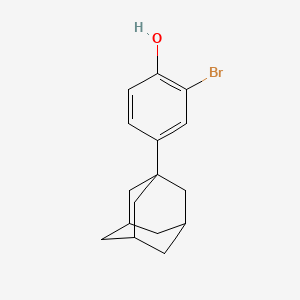

4-(1-Adamantyl)-2-bromophenol

Descripción general

Descripción

4-(1-Adamantyl)-2-bromophenol: is an organic compound that features an adamantyl group attached to a brominated phenol ring. This compound is notable for its unique structure, which combines the rigidity and bulkiness of the adamantyl group with the reactivity of the bromophenol moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2-bromophenol typically involves the adamantylation of 4-bromophenol. One common method is the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid. This reaction can be carried out in a solvent like dichloromethane or without a solvent at elevated temperatures (100-120°C) for several hours .

Industrial Production Methods: An environmentally friendly method involves using an acidic ion-exchange resin as a catalyst. This method allows the reaction to proceed without solvents and minimizes waste production. The reaction is typically carried out at 120°C in a sealed ampul, with a small amount of water added to prevent the formation of side products .

Análisis De Reacciones Químicas

Types of Reactions: 4-(1-Adamantyl)-2-bromophenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of 4-(1-Adamantyl)-2-aminophenol or 4-(1-Adamantyl)-2-thiophenol.

Oxidation: Formation of 4-(1-Adamantyl)-2-benzoquinone.

Reduction: Formation of 4-(1-Adamantyl)phenol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that 4-(1-Adamantyl)-2-bromophenol derivatives exhibit significant anticancer activity. Specifically, studies have shown that adamantyl-substituted compounds can induce apoptosis in various cancer cell lines, including breast and leukemia cancers. For instance, a derivative known as 3-Cl-AHPC has been identified as a potent apoptotic agent against retinoid-resistant breast cancer cells, demonstrating the potential of adamantyl compounds in cancer therapy .

Acne Treatment

this compound serves as an intermediate in the synthesis of adapalene, a well-known topical retinoid used for treating acne. The compound's structure allows it to interact effectively with biological targets involved in skin cell regulation and differentiation . Adapalene's mechanism of action includes modulating gene expression related to keratinization and inflammation, which is crucial for acne management.

Polymer Science

Synthesis of Adamantane-Containing Polymers

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Polymers with adamantyl substituents exhibit improved thermal stability and mechanical strength due to the bulky nature of the adamantane moiety. Research has focused on synthesizing polyimides and polyamides that incorporate adamantane units, which have applications in high-performance materials .

Functionalization of Polymers

Methods for functionalizing polymers with adamantane groups have been developed to create materials with specific properties, such as increased UV resistance and enhanced solubility. These functionalized polymers are being investigated for applications in coatings, adhesives, and other industrial materials .

Biochemical Interactions

Enzyme Interactions

this compound has been studied for its role in enzyme inhibition and modulation. Its structure allows for effective binding to active sites of various enzymes, potentially leading to therapeutic effects in diseases where enzyme activity is dysregulated . The compound's ability to influence enzyme kinetics makes it a candidate for further research in drug design.

Cellular Studies

In vitro studies have shown that this compound can affect cellular processes such as proliferation and apoptosis. Its derivatives have been tested in cellular models to assess their effects on cell growth and survival, providing insights into their potential therapeutic uses .

Mecanismo De Acción

The mechanism of action of 4-(1-Adamantyl)-2-bromophenol and its derivatives often involves interaction with biological membranes and proteins. The adamantyl group provides a hydrophobic core that can interact with lipid bilayers, enhancing the compound’s ability to penetrate cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for active pharmaceutical ingredients .

Comparación Con Compuestos Similares

2-(1-Adamantyl)-4-bromoanisole: Similar in structure but with a methoxy group instead of a hydroxyl group.

4-(1-Adamantyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

1-Adamantyl derivatives: Compounds like 1-adamantanol and 1-bromoadamantane share the adamantyl core but differ in functional groups attached to the adamantyl ring.

Uniqueness: 4-(1-Adamantyl)-2-bromophenol is unique due to the combination of the bulky adamantyl group and the reactive bromophenol moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile intermediate in organic synthesis and pharmaceutical development .

Actividad Biológica

4-(1-Adamantyl)-2-bromophenol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects based on recent research findings.

This compound, with the chemical formula , is characterized by the presence of an adamantyl group, which contributes to its lipophilicity and biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The compound has been shown to exhibit significant biochemical activity, particularly in its interactions with enzymes and proteins. Key findings include:

- Antioxidant Activity : this compound demonstrates antioxidant properties by scavenging free radicals and modulating oxidative stress pathways. This activity is crucial for protecting cells from oxidative damage.

- Enzyme Interaction : It has been reported to inhibit NADPH oxidase activity, leading to reduced production of reactive oxygen species (ROS) in cellular models .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their activity. For instance, its interaction with NADPH oxidase results in decreased ROS production, which is beneficial in conditions characterized by oxidative stress.

- Gene Expression Modulation : Studies indicate that this compound can influence gene expression related to antioxidant defense mechanisms. It activates transcription factors that regulate genes involved in cellular protection against oxidative damage .

Biological Effects

The biological effects of this compound have been assessed in various cellular and animal models:

- Cellular Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and KG-1 (acute myeloid leukemia). The apoptotic effect was dose-dependent, with higher concentrations leading to increased cell death .

| Cell Line | Concentration (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 2.0 | 46 |

| KG-1 | 5.0 | 96 |

- Animal Studies : In animal models, low doses of the compound exhibited protective effects against oxidative stress, while high doses led to toxicity and cellular damage. This biphasic response highlights the importance of dosage in therapeutic applications.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that treatment with the compound resulted in significant apoptosis in retinoid-resistant breast cancer cells, suggesting its potential as an alternative treatment strategy for resistant cancer types .

- Oxidative Stress Models : Experimental models of oxidative stress showed that administration of this compound reduced markers of oxidative damage, supporting its role as an antioxidant agent.

Propiedades

IUPAC Name |

4-(1-adamantyl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDOSRCXWZXYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377860 | |

| Record name | 4-(1-adamantyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63013-55-8 | |

| Record name | 4-(1-adamantyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.